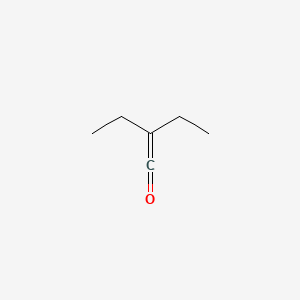
1-Buten-1-one, 2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Buten-1-one, 2-ethyl- is an organic compound with the molecular formula C₆H₁₀O and a molecular weight of 98.1430 g/mol . It is also known by its IUPAC name, 2-ethylbut-1-en-1-one. This compound is characterized by its unique structure, which includes a butenone backbone with an ethyl group attached to the second carbon atom.
Méthodes De Préparation
1-Buten-1-one, 2-ethyl- can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetaldehyde and butyraldehyde, followed by dehydration to form the desired product . Industrial production methods often involve the separation of crude C₄ refinery streams and ethylene dimerization, which affords a mixture of 1- and 2-butenes .
Analyse Des Réactions Chimiques
1-Buten-1-one, 2-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include 2-ethylbutanoic acid, 2-ethylbutanol, and various substituted derivatives .
Applications De Recherche Scientifique
1-Buten-1-one, 2-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Buten-1-one, 2-ethyl- involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
1-Buten-1-one, 2-ethyl- can be compared with other similar compounds such as:
2-Ethyl-1-butanol: An alcohol with the formula C₆H₁₄O, used in the synthesis of various chemicals and as a solvent.
The uniqueness of 1-Buten-1-one, 2-ethyl- lies in its specific structure and reactivity, which make it valuable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
24264-08-2 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3-4H2,1-2H3 |
Clé InChI |
NWXORMWIWGSYJJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


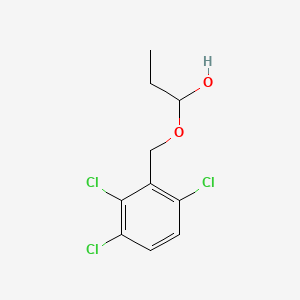

![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
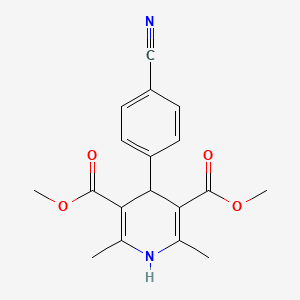
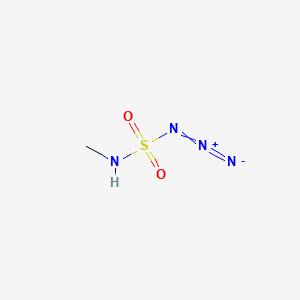
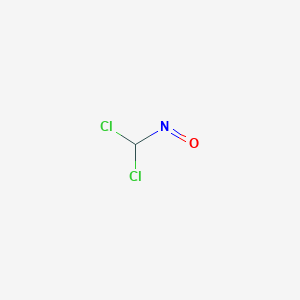
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
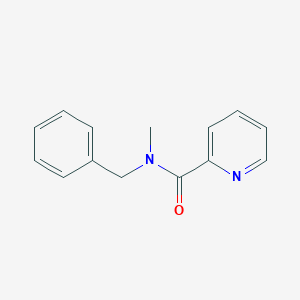
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
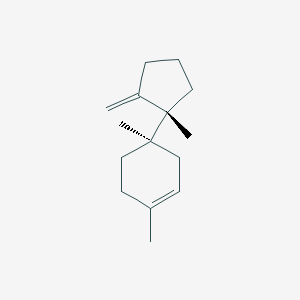

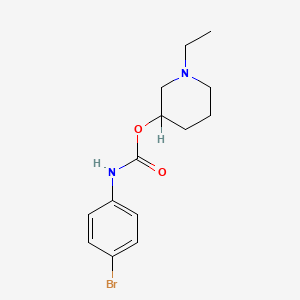
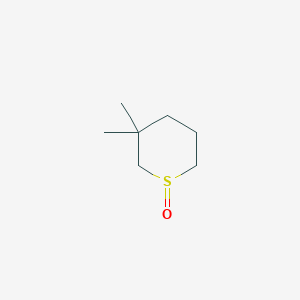
![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)
